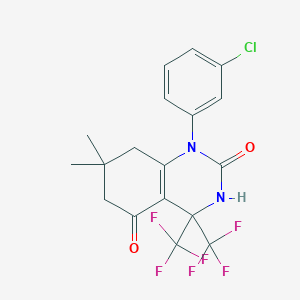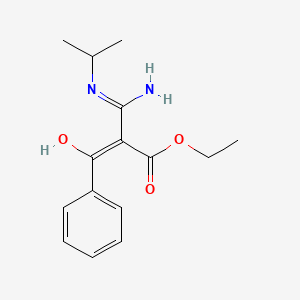![molecular formula C19H19FN2O2S B11485552 1-benzyl-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11485552.png)
1-benzyl-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine is a synthetic organic compound that belongs to the class of sulfonyl-substituted pyrroles This compound is characterized by the presence of a benzyl group, a fluorophenyl sulfonyl group, and two methyl groups attached to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl groups can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-benzyl-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine involves interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-benzyl-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine
- 1-benzyl-3-[(4-bromophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine
- 1-benzyl-3-[(4-methylphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine
Uniqueness
1-benzyl-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine is unique due to the presence of the fluorophenyl sulfonyl group, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C19H19FN2O2S |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
1-benzyl-3-(4-fluorophenyl)sulfonyl-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C19H19FN2O2S/c1-13-14(2)22(12-15-6-4-3-5-7-15)19(21)18(13)25(23,24)17-10-8-16(20)9-11-17/h3-11H,12,21H2,1-2H3 |
InChI-Schlüssel |
PCPNJUBREWVWOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11485473.png)

![3-methyl-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11485485.png)
![methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate](/img/structure/B11485492.png)
![3-(2-chlorophenyl)-2-[(phenylamino)methyl]quinazolin-4(3H)-one](/img/structure/B11485499.png)
![ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-[(4-methylpyridin-2-yl)amino]alaninate](/img/structure/B11485507.png)
![Methyl 2-{4-[(cyclopropylmethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11485524.png)




![1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-(1-tricyclo[3.3.1.1(3,7)]dec-1-ylethyl)-](/img/structure/B11485549.png)

![Butyl 2-[(biphenyl-2-ylcarbonyl)amino]benzoate](/img/structure/B11485578.png)
